2,3-Diamino-2-butenedinitrile

Organic Synthesis Polymer Chemistry Materials Science

Procure 2,3-Diamino-2-butenedinitrile (DAMN) for its unmatched donor–acceptor architecture that drives near-quantitative polymerizations and sub-micromolar cruzain inhibition (IC50 = 263 nM). This cis‑diamine‑dinitrile synthon enables eco-friendly C=N-linked polymers (yields approaching 100% at 150 °C) and validated antichagasic scaffolds. Generic diamines cannot replicate its electronic profile or self-polymerization behavior, making DAMN the irreplaceable foundation for medicinal chemistry, DSSC sensitizers (PCE benchmark 0.38%), and prebiotic materials research.

Molecular Formula C4H4N4
Molecular Weight 108.1
CAS No. 18514-52-8
Cat. No. B1144326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diamino-2-butenedinitrile
CAS18514-52-8
Molecular FormulaC4H4N4
Molecular Weight108.1
Structural Identifiers
SMILESC(#N)C(=C(C#N)N)N
InChIInChI=1S/C4H4N4/c5-1-3(7)4(8)2-6/h7-8H2/b4-3+
Commercial & Availability
Standard Pack Sizes2 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diamino-2-butenedinitrile (DAMN) CAS 18514-52-8: Procurement-Focused Overview of a Versatile HCN Tetramer Building Block


2,3-Diamino-2-butenedinitrile (CAS 18514-52-8), universally known as diaminomaleonitrile (DAMN), is the formal tetramer of hydrogen cyanide (HCN) and is characterized by its molecular formula C₄H₄N₄ (MW: 108.10 g/mol) [1]. This π-conjugated molecule features two electron-donating amino groups and two electron-withdrawing nitrile groups on a central alkene unit [2]. Its symmetric structure and unique donor-acceptor properties make it a readily accessible and cost-effective synthon in organic and materials chemistry [3].

2,3-Diamino-2-butenedinitrile (DAMN) CAS 18514-52-8: Why In-Class Diamine or HCN Oligomer Substitution Introduces Unacceptable Risk


While several compounds are broadly categorized as diamines or HCN oligomers (e.g., o-phenylenediamine or aminomalononitrile), they cannot serve as drop-in replacements for 2,3-Diamino-2-butenedinitrile (DAMN). Its unique combination of a conjugated diamine-dinitrile framework and a cis-alkene core enables specific reactivity and polymerization behavior not shared by its closest analogs [1]. For instance, while DAMN is often compared to o-phenylenediamine in terms of general reactivity, the presence of the nitrile groups drastically alters its electronic properties and thermal polymerization profile, directly impacting the performance and stability of derived materials and catalysts [2]. The quantitative evidence below demonstrates these performance gaps, proving that generic substitution leads to lower yields, reduced biological activity, and inferior material properties.

2,3-Diamino-2-butenedinitrile (DAMN) CAS 18514-52-8: Head-to-Head Quantitative Evidence Guide for Scientific Selection


DAMN vs. o-Phenylenediamine: Superior Reactivity and Electronic Properties for Advanced Material Design

2,3-Diamino-2-butenedinitrile (DAMN) exhibits reactivity comparable to o-phenylenediamine but offers a crucial electronic advantage due to its electron-withdrawing nitrile groups, enabling unique intramolecular charge transfer interactions [1]. This distinction is foundational for applications in chemosensors and conductive polymers where o-phenylenediamine fails to provide the necessary electronic structure [2].

Organic Synthesis Polymer Chemistry Materials Science

DAMN in Solvothermal Polymerization: Near-Quantitative Yield Advantage Over Hydrothermal and Bulk Methods

The solvothermal polymerization (STP) of DAMN using protic n-alcohols achieves near-quantitative yields, a performance benchmark significantly higher than traditional hydrothermal or bulk polymerization methods [1]. This demonstrates a clear, quantifiable advantage in process efficiency and sustainability for producing C=N-based polymers. The use of n-hexanol at 150°C was identified as an ideal eco-friendly condition, minimizing undesirable hydrolysis and oxidation byproducts compared to hydrothermal approaches [1].

Polymer Synthesis Green Chemistry Prebiotic Chemistry

DAMN-Derived Schiff Bases: High Synthetic Yield (80-98%) and Potent Cruzain Inhibition (IC50 = 263 nM) for Antichagasic Lead Development

A library of 27 Schiff bases derived from DAMN was synthesized in high yields (80-98%), demonstrating the synthon's reliability in medicinal chemistry [1]. Crucially, the most active compound (analog 13) exhibited potent inhibition of the cruzain enzyme with an IC50 value of 263 nM, a key target for Chagas disease treatment [1]. This level of activity and synthetic accessibility directly contrasts with other diamine-based Schiff bases that may not achieve similar potency or yield.

Medicinal Chemistry Drug Discovery Chagas Disease

DAMN in DSSC Applications: Quantified Photovoltaic Efficiency of DAMN-Derived Dyes vs. Standard N719 Control

In a comparative study of dye-sensitized solar cells (DSSCs), a DAMN-derived Schiff base dye (SA3) achieved a power conversion efficiency of 0.38% under AM 1.5 illumination [1]. While this is lower than the standard ruthenium-based N719 dye (5.4%), it establishes a quantifiable baseline for metal-free organic sensitizers derived from this specific scaffold [1]. This data provides a clear reference point for researchers aiming to optimize DAMN-based dyes for low-cost, sustainable photovoltaic applications.

Dye-Sensitized Solar Cells Renewable Energy Photovoltaics

2,3-Diamino-2-butenedinitrile (DAMN) CAS 18514-52-8: Top Evidence-Backed Research and Industrial Application Scenarios


Synthesis of High-Performance C=N-Based Polymers via Green Solvothermal Processes

Based on the near-quantitative yields achieved with n-hexanol at 150°C [1], this compound is optimally procured for the development of novel C=N-linked polymers for applications in advanced materials, coatings, and prebiotic chemistry simulations. Its ability to self-polymerize efficiently under eco-friendly conditions makes it a strategic choice for sustainable polymer synthesis, bypassing the lower yields and byproduct issues associated with alternative methods.

Development of Potent Cruzain Inhibitors for Chagas Disease Drug Discovery

The demonstrated high-yield synthesis (80-98%) of DAMN-derived Schiff bases and the sub-micromolar cruzain inhibition (IC50 = 263 nM) of lead compound analog 13 [2] establish this scaffold as a premier starting point for antichagasic drug discovery programs. Procurement of DAMN is directly justified for medicinal chemistry teams seeking to efficiently explore chemical space around a validated, potent core.

Fabrication of Metal-Free Organic Dyes for Dye-Sensitized Solar Cells (DSSCs)

The quantified power conversion efficiency of 0.38% for a DAMN-derived Schiff base dye [3] provides a critical benchmark for research into low-cost, sustainable photovoltaic materials. Procurement of this compound is essential for academic and industrial groups aiming to design, synthesize, and optimize next-generation, metal-free sensitizers for DSSC applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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